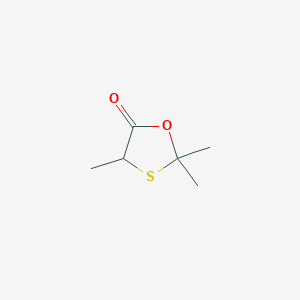

2,2,4-Trimethyl-1,3-oxathiolan-5-one

描述

属性

IUPAC Name |

2,2,4-trimethyl-1,3-oxathiolan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4-5(7)8-6(2,3)9-4/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOVXXLMWUHZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(S1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519194 | |

| Record name | 2,2,4-Trimethyl-1,3-oxathiolan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60822-65-3 | |

| Record name | 2,2,4-Trimethyl-1,3-oxathiolan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2,2,4-Trimethyl-1,3-oxathiolan-5-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,2,4-trimethyl-1,3-dithiolane and an oxidizing agent can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes typically utilize readily available raw materials and efficient catalytic systems to ensure high yields and purity of the final product .

化学反应分析

Types of Reactions

2,2,4-Trimethyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Thiols and Thioethers: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2,2,4-Trimethyl-1,3-oxathiolan-5-one serves as a crucial building block in the synthesis of complex organic molecules. It participates in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Synthetic Routes

The compound can be synthesized through several methods. A notable approach involves the cyclization of 2,2,4-trimethyl-1,3-dithiolane with an oxidizing agent. This method is efficient for producing high yields of the desired compound.

Biological Activities

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Pharmaceutical Applications

In the pharmaceutical field, this compound is explored for its potential as a drug development intermediate. Its unique structure allows it to interact with biological targets effectively. For instance, it has been studied for its ability to inhibit specific metabolic pathways and modulate enzymatic activities .

Case Studies

Antitumor Activity

A study highlighted the compound's structural analogs demonstrating impressive antitumor activity against human cancer cell lines. The mechanism involves the formation of reactive oxygen species that induce cytotoxic effects on cancer cells . This suggests potential applications in cancer therapy.

Antiviral Activity

Another significant application is its use in antiviral formulations. Specific derivatives of this compound have shown efficacy against HIV and other viral infections. The (-)-enantiomer of related nucleoside analogs has demonstrated lower cytotoxicity while maintaining antiviral potency .

Industrial Applications

Solvent and Flavoring Agent

In industrial settings, this compound is utilized as a solvent and flavoring agent. Its properties make it suitable for use in various consumer products and industrial processes.

Pesticide Formulation

The compound's efficacy extends to agricultural applications where it is used in formulating pesticides. Its ability to disrupt microbial cell membranes makes it effective against various agricultural pests.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Participates in oxidation/reduction reactions |

| Biological Activity | Antimicrobial and antifungal agents | Effective against multiple pathogens |

| Pharmaceuticals | Drug development intermediates | Potential anti-HIV activity |

| Industrial Use | Solvent and flavoring agent | Used in consumer products |

| Agriculture | Pesticide formulation | Disrupts microbial membranes |

作用机制

The mechanism of action of 2,2,4-trimethyl-1,3-oxathiolan-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to the modulation of enzymatic activities, disruption of microbial cell membranes, and inhibition of specific metabolic pathways .

相似化合物的比较

Structural and Functional Differences

The table below compares 2,2,4-Trimethyl-1,3-oxathiolan-5-one with analogous oxathiolanone derivatives:

生物活性

2,2,4-Trimethyl-1,3-oxathiolan-5-one is a five-membered heterocyclic compound characterized by a unique arrangement of oxygen and sulfur atoms within its oxathiolane ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

- Five-membered ring : Comprising alternating oxygen and sulfur atoms.

- Methyl substitutions : Three methyl groups located at positions 2 and 4.

- Carbonyl group : A carbonyl (C=O) group attached to the fifth carbon atom in the ring.

This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antiviral Properties

Research has indicated that derivatives of oxathiolane compounds exhibit antiviral activity. For example, nucleoside analogues containing oxathiolane structures have shown effectiveness against HIV. The mechanism often involves the inhibition of reverse transcriptase, a crucial enzyme for viral replication. In particular:

- Lamivudine (3TC) : A well-known antiviral drug with a β-oxathiolane structure has demonstrated enhanced efficacy over traditional nucleoside reverse transcriptase inhibitors (NRTIs) .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through oxidative stress mechanisms or by interfering with DNA synthesis .

Case Studies

- HIV Inhibition : In a study examining the efficacy of various oxathiolane derivatives against HIV, it was found that certain analogues displayed EC50 values in the nanomolar range, indicating potent antiviral activity .

- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of oxathiolane derivatives on human cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations .

Data Table: Summary of Biological Activities

| Activity | Compound | EC50/IC50 Value | Target/Mechanism |

|---|---|---|---|

| Antiviral | Lamivudine (3TC) | 0.02 µM | Reverse transcriptase inhibitor |

| Anticancer | Oxathiolane derivatives | <1 µM | Induction of apoptosis |

| Cytotoxicity | Various oxathiolane analogues | Varies (up to 50 µM) | DNA synthesis inhibition |

常见问题

Q. What are the established synthetic methodologies for preparing 2,2,4-Trimethyl-1,3-oxathiolan-5-one?

- Methodological Answer : The compound can be synthesized via:

-

Condensation Reactions : Heating aldehydes (e.g., 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde) with thioglycolic acid or α-mercaptopropionic acid in toluene under reflux, followed by purification via column chromatography (yield ~48%) .

-

Cyclocondensation : Room-temperature reactions using aldehydes and thiols with catalytic acids, achieving quantitative yields .

-

Enzymatic Coupling : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) to isolate enantiopure products .

Table 1 : Comparison of Synthetic Routes

Method Conditions Yield Key Reference Condensation Reflux in toluene 48% Cyclocondensation Room temperature, acid >90% Enzymatic Resolution CALB, methanol >95%ee

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Crystal System : Monoclinic (space group P21) with unit cell dimensions:

. - Conformation : Envelope conformations for both five-membered rings, with weak C–H⋯O intermolecular interactions stabilizing the lattice .

- Data Collection : Use a Rigaku Saturn CCD diffractometer (MoKα radiation, ) and refine with SHELXL .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- NMR : NMR (CDCl) shows characteristic peaks:

. - FT-IR : Stretching vibrations for C=O (~1750 cm) and S–C (~650 cm) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 204.24 for [M+H]) .

Advanced Research Questions

Q. How can enantiomers of 1,3-oxathiolan-5-one derivatives be resolved for asymmetric synthesis?

- Methodological Answer :

- Enzymatic Kinetic Resolution : Use lipases (e.g., CALB) in methanol to selectively hydrolyze one enantiomer, achieving >95% enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Combine lipase-catalyzed lactonization with in situ racemization for high stereoselectivity .

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) for analytical separation .

Q. How do crystal packing interactions influence the stability of this compound?

- Methodological Answer : Weak C–H⋯O hydrogen bonds () between methyl groups and carbonyl oxygen atoms stabilize the lattice . Computational modeling (e.g., DFT) can quantify interaction energies, while variable-temperature XRD detects conformational flexibility .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Dynamic Effects : NMR may average conformations, while XRD captures static structures. Compare temperature-dependent NMR with SC-XRD data .

- Solvent Artifacts : Ensure crystallized and solution-phase structures align by cross-validating with IR/Raman spectroscopy .

- Paramagnetic Shifts : Exclude metal impurities by EDX or ICP-MS analysis .

Q. How is stereoselectivity achieved in the synthesis of 1,3-oxathiolan-5-one derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure aldehydes (e.g., (R)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde) to control stereochemistry at the C3 position .

- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) for Michael additions to 4-arylidene intermediates .

- Microwave-Assisted Synthesis : Enhance diastereoselectivity via rapid, controlled heating (e.g., 7:3 dr in mercaptoacetylative annulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。